molecular formula C10H10O4 B1268425 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 75889-54-2

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B1268425
CAS RN: 75889-54-2
M. Wt: 194.18 g/mol
InChI Key: MCPICTRPQGUUJE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves versatile chemical reactions, utilizing various building blocks and conditions to create the desired molecular structure. Notably, the synthesis of related compounds, such as 6-methoxy-1,4-benzodioxan-7-carbaldehyde, has been achieved from precursors like 4/3-benzyloxy-3/4-hydroxybenzaldehydes, demonstrating the feasibility of synthesizing benzodioxine derivatives through strategic functionalization and cyclization reactions (Taniguchi et al., 1992). Furthermore, methodologies for the synthesis of related structures emphasize the importance of nucleophilic substitution and electrophilic addition reactions in the construction of the benzodioxine core (Yamada et al., 2009).

Molecular Structure Analysis The molecular structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is characterized by its benzodioxine backbone, which is a significant feature for its chemical reactivity and physical properties. The presence of the methoxy group and the carbaldehyde functional group adds to its reactivity, allowing for further functionalization and modification. Studies on similar compounds highlight the significance of the methoxy and carbaldehyde groups in determining the overall reactivity and possible transformation into other valuable compounds (Besson et al., 1993).

Chemical Reactions and Properties Chemical reactions involving 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are diverse, reflecting its capacity to undergo transformations such as nucleophilic substitutions and additions. These reactions are pivotal for synthesizing various derivatives and exploring the compound's potential applications in different fields. The lithiation and subsequent reaction with electrophiles, as demonstrated in related benzodioxine derivatives, showcase the versatility and reactivity of the benzodioxine moiety (Besson et al., 1993).

Scientific Research Applications

Synthetic Routes and Medicinal Chemistry

  • Synthetic Pathways: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has been used as a key intermediate in various synthetic routes, particularly in medicinal chemistry. For instance, its pyridyl analogues were synthesized starting from kojic acid, contributing to antibacterial medicinal programs (Barfoot et al., 2010).

Chemical Structure and Reactions

  • Structural Revision and Synthesis: The chemical structure of related compounds has been revised based on NMR data, and new derivatives have been synthesized with applications in antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).
  • Thermal Decomposition: Research on the thermal decomposition of 2,3-dihydro-1,4-benzodioxin and related compounds has provided insights into their stability and breakdown pathways, essential for their application in various fields (Schraa et al., 1994).

Polymer and Composite Materials

  • Polymer Incorporation: The compound has been utilized in the preparation of composites, such as in the incorporation of π-Conjugated Polymer into silica, demonstrating its versatility in material science (Kubo et al., 2005).

Drug Synthesis and Modification

  • Novel Methodologies in Drug Synthesis: It has been employed in the synthesis of natural products and drug analogs, showing its relevance in the development of new pharmaceuticals. This includes methodologies for the preparation of methoxyindoles, key in synthesizing certain natural products (Selvakumar et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPICTRPQGUUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345713
Record name 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS RN

75889-54-2
Record name 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a vial was placed 0.5 g (3.0 mmol) of 3,4-dihydroxy-5-methoxybenzaldehyde, 414 mg (3.0 mmol) of K2CO3, and 3 mL of anhydrous DMF. To this mixture was added, 0.56 g (3.0 mmol) of 1,2-dibromoethane dropwise. The vial was sealed and heated to 100° C. overnight. Water was added to the reaction and the mixture was extracted with diethyl ether. The organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated to give the crude product. The material was purified by silica gel chromatography using 50% ethyl acetate/hexane as the eluent to afford 0.25 g (43%) of the pure aldehyde 10.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
43%

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